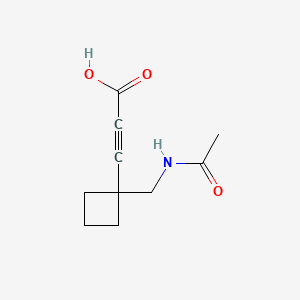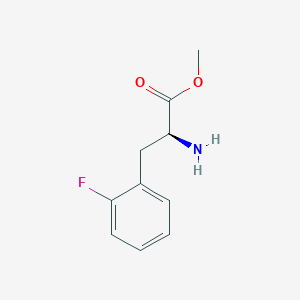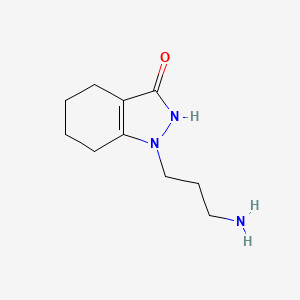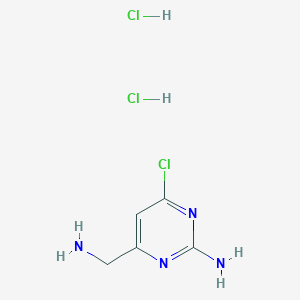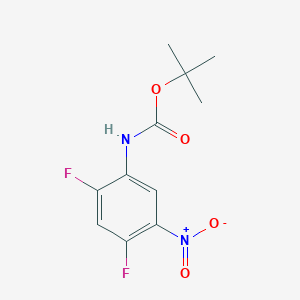
2,2,3,3,3-Pentafluoropropane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,3-Pentafluoropropane-1-thiol is an organofluorine compound characterized by the presence of five fluorine atoms and a thiol group attached to a propane backbone. This compound is of interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms and the reactive thiol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 1,1,2,2,3-pentafluoropropane, followed by thiolation using hydrogen sulfide or other thiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2,2,3,3,3-Pentafluoropropane-1-thiol may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The thiolation step is carried out in reactors designed to manage the exothermic nature of the reaction and to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,3-Pentafluoropropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used to replace fluorine atoms.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3,3-Pentafluoropropane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying thiol-reactive enzymes.
Medicine: Explored for its potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,3-Pentafluoropropane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3-Pentafluoropropane: Similar fluorinated propane backbone but lacks the thiol group.
2,2,3,3,3-Pentafluoro-1-propanol: Contains a hydroxyl group instead of a thiol group.
1,2,3,3,3-Pentafluoropropene: An unsaturated fluorocarbon with a double bond.
Uniqueness
2,2,3,3,3-Pentafluoropropane-1-thiol is unique due to the combination of a highly electronegative fluorinated backbone and a reactive thiol group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C3H3F5S |
|---|---|
Peso molecular |
166.12 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoropropane-1-thiol |
InChI |
InChI=1S/C3H3F5S/c4-2(5,1-9)3(6,7)8/h9H,1H2 |
Clave InChI |
OBGPHCHCMZFIGX-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
![ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)



![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)
